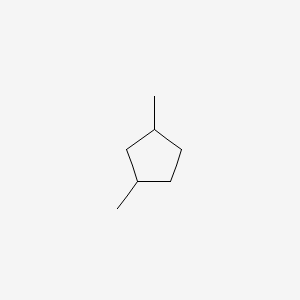

1,3-Dimethylcyclopentane

Descripción

Significance of Alicyclic Hydrocarbon Derivatives in Chemical Research

Alicyclic hydrocarbons, which are non-aromatic cyclic compounds, hold a central position in the field of organic chemistry. pageplace.de These compounds, including cycloalkanes and their derivatives, serve as fundamental frameworks for testing and developing theories of organic structure and reactivity. pageplace.de For instance, the study of strained small-ring systems has enhanced the understanding of covalent bonding, while reactions at the bridgeheads of bicyclic systems have provided critical tests for theories regarding reaction intermediates like carbocations, carbanions, and free radicals. pageplace.de

The field of conformational analysis, which is now applied to all types of molecular structures, originated with studies of alicyclic compounds, particularly cyclohexanes. pageplace.de Alicyclic hydrocarbon derivatives are also vital in various practical applications. They are used extensively as solvents, as intermediates in chemical synthesis, and to produce reformed aromatics. researchgate.net Furthermore, their unique structures are leveraged in the development of high-energy-density (HED) fuels, where the polycyclic nature contributes to higher density and the strain energy of small rings enhances the heating value. d-nb.info Many derivatives also occur naturally in plants as terpenes or can be isolated from petroleum distillates. researchgate.net

Overview of 1,3-Dimethylcyclopentane as a Model Compound for Cyclic Hydrocarbon Studies

Among the vast family of alicyclic compounds, this compound serves as a particularly useful model for investigating several core principles of organic chemistry. solubilityofthings.comcymitquimica.com Its structure, featuring a five-membered ring with two methyl substituents, provides a relatively simple yet informative system for studying the interplay between molecular structure, stereochemistry, and physical properties.

The compound is an excellent case study for conformational analysis in five-membered ring systems, allowing chemists to explore steric effects and molecular interactions that dictate how cyclic structures behave. solubilityofthings.com The placement of methyl groups at the 1 and 3 positions provides a clear example of how substitution patterns influence the reactivity and stability of cycloalkanes. solubilityofthings.com

Crucially, this compound exists as three distinct stereoisomers: a cis isomer and a pair of trans enantiomers. quora.comvaia.com This isomerism makes it an ideal subject for exploring the principles of stereochemistry, including the properties of diastereomers and enantiomers, and their effects on the compound's physical characteristics. solubilityofthings.comvaia.com For these reasons, this compound is frequently used in both educational and research settings to illustrate fundamental concepts of organic chemistry. solubilityofthings.com

Physical and Chemical Properties

This compound is a colorless, flammable liquid hydrocarbon with the molecular formula C₇H₁₄. ontosight.ainih.gov Its properties, particularly boiling point and density, are influenced by its specific stereochemistry, with notable differences between the cis and trans isomers. As a nonpolar compound, it is soluble in many organic solvents like hexane (B92381) and benzene (B151609) but has negligible solubility in water. solubilityofthings.comsolubilityofthings.com The general reactivity of this compound is low, which is characteristic of saturated hydrocarbons, though it can undergo reactions such as halogenation and oxidation under specific conditions. cymitquimica.com

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ | nih.gov |

| Molecular Weight | 98.19 g/mol | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Solubility in Water | Insoluble | solubilityofthings.comontosight.ai |

Table 2: Comparative Physical Properties of cis- and trans-1,3-Dimethylcyclopentane

| Property | cis-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane | Source |

|---|---|---|---|

| CAS Number | 2532-58-3 | 1759-58-6 | nist.gov, molport.com |

| Boiling Point | 90.8°C - 91.7°C | 91.7°C | |

| Density | ~0.740 g/cm³ | ~0.740 g/cm³ | |

| Stereochemistry | Meso compound (achiral) | Exists as a pair of enantiomers (chiral) | quora.comvaia.com |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is a key aspect of its chemical identity. The compound has two stereocenters at carbons 1 and 3, leading to the existence of three stereoisomers. quora.com

cis-1,3-Dimethylcyclopentane (B1584825) : In this isomer, the two methyl groups are on the same face of the cyclopentane (B165970) ring. This molecule has an internal plane of symmetry, making it an achiral meso compound. quora.com Its full systematic name is (1R,3S)-1,3-dimethylcyclopentane. nih.gov

trans-1,3-Dimethylcyclopentane (B44218) : In this configuration, the two methyl groups are on opposite faces of the ring. The trans isomer lacks an internal plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane. quora.comvaia.com

The cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other, which explains their different physical properties, such as boiling points. vaia.com The two trans enantiomers, however, have identical physical properties. vaia.com

The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. The positions of the methyl groups (axial vs. equatorial) influence the stability of these conformations. For cis-1,3-dimethylcyclohexane (B1347349) (a related six-membered ring system), the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orglibretexts.org Similar principles of minimizing steric strain apply to the conformations of substituted cyclopentanes.

Synthesis and Reactions

The synthesis of this compound can be achieved through several established organic chemistry methods. A common approach involves the catalytic hydrogenation of a corresponding cyclopentene (B43876) derivative. For instance, the hydrogenation of 1,3-dimethylcyclopentene (B8785768) over a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) reduces the double bond to yield the saturated this compound. ontosight.ai More complex, multi-step syntheses can also be designed, for example, starting from methylcyclopentane (B18539), proceeding through radical halogenation, elimination to form an alkene, and then using a Grignard reaction to add the second methyl group, followed by reduction. youtube.com

As a saturated hydrocarbon, this compound undergoes reactions typical of alkanes. One such reaction is free-radical halogenation, where a hydrogen atom on the ring or on the methyl groups is substituted by a halogen like chlorine in the presence of light. chegg.com This reaction can lead to multiple constitutional isomers of the monochlorinated product. chegg.com The compound can also be oxidized to form alcohols, ketones, or carboxylic acids, though this typically requires strong oxidizing agents and specific conditions. cymitquimica.com

Applications in Research and Industry

This compound finds applications in several areas of chemical research and industry.

Solvent and Synthesis Intermediate : Due to its nonpolar nature and ability to dissolve other hydrocarbons, it can be used as a solvent. solubilityofthings.comnih.gov It also serves as a valuable intermediate in organic synthesis for creating more complex molecules. solubilityofthings.comsolubilityofthings.com

Fuel Chemistry : The compound is explored as a potential fuel additive. ontosight.ai Studies of the combustion characteristics of branched cycloalkanes like this compound contribute to the development of more efficient fuel formulations.

Materials Science : Cyclopentane derivatives can serve as building blocks for new materials, such as polymers or liquid crystals. solubilityofthings.comontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZKFISIRYLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871849 | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO] | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point < 21 °C | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2453-00-1 | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 1,3 Dimethylcyclopentane

Isomeric Forms: Cis and Trans Stereoisomers of 1,3-Dimethylcyclopentane

This compound exists as three distinct stereoisomers: one cis isomer and a pair of trans enantiomers. quora.com The cis and trans designations refer to the relative positions of the two methyl groups on the cyclopentane (B165970) ring. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These two forms are diastereomers of each other, meaning they are stereoisomers that are not mirror images. vaia.com

Enantiomeric Relationships within Trans-1,3-Dimethylcyclopentane (B44218) (e.g., (1R,3R) and (1S,3S))

The trans version of this compound is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. quora.comvaia.com These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority system as (1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane. nih.govnih.gov Each of these molecules is optically active, meaning they rotate plane-polarized light. vaia.com The (1R,3R) and (1S,3S) isomers are mirror images of each other and cannot be superimposed, a defining characteristic of enantiomers. vaia.com

Meso Character of Cis-1,3-Dimethylcyclopentane (B1584825) (e.g., (1R,3S))

In contrast to the trans isomers, the cis isomer of this compound is a meso compound. doubtnut.comvarsitytutors.com A meso compound is an achiral compound that has chiral centers. libretexts.org Cis-1,3-dimethylcyclopentane possesses two chiral centers at carbons 1 and 3. However, the molecule as a whole is achiral because it has an internal plane of symmetry that divides the molecule into two identical, mirror-image halves. doubtnut.comlibretexts.orgquora.com This internal symmetry means that the molecule is superimposable on its mirror image, and therefore, it is not optically active. vaia.com The systematic name for the cis isomer, reflecting its stereochemistry, can be written as (1R,3S)-1,3-dimethylcyclopentane. nih.gov

Determination of Absolute Configuration for Chiral Isomers

The absolute configuration of the chiral centers in the trans-1,3-dimethylcyclopentane enantiomers is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For each chiral carbon, the four attached groups are assigned priorities based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is assigned as 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is assigned as 'S' (from the Latin sinister for left). This systematic approach allows for the unambiguous naming of each enantiomer as (1R,3R) and (1S,3S).

Chirality and Chiral Centers in this compound Isomers

Chirality is a key feature of the stereoisomers of this compound. A molecule is chiral if it is non-superimposable on its mirror image. The presence of chiral centers, which are typically carbon atoms bonded to four different groups, is often a source of chirality. quora.com In this compound, the carbon atoms at positions 1 and 3 are chiral centers because they are each attached to a hydrogen atom, a methyl group, and two different carbon pathways within the cyclopentane ring. solubilityofthings.comkhanacademy.org

The trans isomers, (1R,3R) and (1S,3S), are chiral because they lack a plane of symmetry and are non-superimposable mirror images of each other. quora.com In contrast, the cis isomer, despite having two chiral centers, is achiral due to an internal plane of symmetry, classifying it as a meso compound. libretexts.orgquora.com

Stereoisomer Count and Structural Representation in Cyclopentane Systems

For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2^n. khanacademy.org In the case of this compound, there are two chiral centers (n=2), which would suggest a maximum of 2^2 = 4 stereoisomers. chegg.com However, due to the existence of a meso compound, the actual number of distinct stereoisomers is three. quora.comdoubtnut.comchegg.com These three stereoisomers consist of the pair of trans enantiomers ((1R,3R) and (1S,3S)) and the single cis meso compound ((1R,3S)). quora.comquora.com

The structural representation of these isomers is crucial for visualizing their three-dimensional arrangements. Wedge-and-dash notation is commonly used to depict the stereochemistry, with wedges indicating groups coming out of the plane and dashes indicating groups going into the plane.

| Isomer | Systematic Name | Chirality | Relationship |

| trans | (1R,3R)-1,3-dimethylcyclopentane | Chiral | Enantiomer of (1S,3S) |

| trans | (1S,3S)-1,3-dimethylcyclopentane | Chiral | Enantiomer of (1R,3R) |

| cis | (1R,3S)-1,3-dimethylcyclopentane | Achiral (Meso) | Diastereomer of trans isomers |

Conformational Analysis of 1,3 Dimethylcyclopentane

Fundamental Cyclopentane (B165970) Ring Conformations

Unlike its six-membered counterpart, cyclohexane, a planar conformation of cyclopentane is highly unstable. masterorganicchemistry.com A flat ring would create significant torsional strain due to the eclipsing of all carbon-hydrogen bonds, amounting to approximately 10 kcal/mol of strain. masterorganicchemistry.com To alleviate this strain, the cyclopentane ring puckers out of planarity, adopting two primary, low-energy conformations of comparable stability: the 'envelope' and the 'twist' (or 'half-chair'). masterorganicchemistry.comopenochem.org

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of this plane, resembling an envelope with an open flap. openochem.orglibretexts.org The out-of-plane carbon is said to be in the endo position. libretexts.org While this pucker reduces some torsional strain, the four co-planar carbons still result in significant eclipsing interactions. openochem.org

The twist conformation, also known as the half-chair, features three adjacent carbon atoms in a plane, with the other two atoms situated on opposite sides of this plane. openochem.orgoxfordreference.com This arrangement further alleviates torsional strain compared to the envelope form. openochem.org The energy difference between the envelope and twist conformations is very small, and they interconvert rapidly at room temperature. masterorganicchemistry.comrsc.org

Pseudorotation Dynamics in Substituted Cyclopentanes

The rapid interconversion between the numerous envelope and twist conformers of cyclopentane occurs through a process known as pseudorotation. iupac.orgwikipedia.org This is a facile, wave-like motion where the out-of-plane pucker travels around the ring, with each carbon atom taking a turn at being the puckered atom. libretexts.orgmdpi.com The International Union of Pure and Applied Chemistry (IUPAC) defines pseudorotation as a stereoisomerization that results in a structure appearing to have been produced by the rotation of the entire initial molecule. iupac.orgwikipedia.org

In substituted cyclopentanes, such as 1,3-dimethylcyclopentane, the presence of substituents does not halt pseudorotation, but it does make certain conformations more energetically favorable than others. The substituents create energy barriers, leading to a landscape with distinct energy minima corresponding to preferred conformers. mdpi.com The conformational space can be mapped using puckering coordinates, including the phase angle of pseudorotation (φ), which describes the position of the pucker around the ring. mdpi.comresearchgate.net

Steric Interactions and Conformational Stability of this compound Isomers

This compound exists as two geometric isomers, cis and trans, whose conformational preferences and stabilities are dictated by the spatial arrangement of the two methyl groups. A guiding principle in substituted cycloalkanes is that bulky substituents, like methyl groups, prefer to occupy positions that minimize steric strain. rsc.org In cyclopentanes, these are referred to as pseudo-equatorial positions, which point away from the general plane of the ring, as opposed to pseudo-axial positions, which are more perpendicular to the plane and can lead to steric clashes. oxfordreference.comrsc.org

The cis-isomer, with both methyl groups on the same face of the ring, can adopt a conformation where both substituents are in pseudo-equatorial positions. rsc.org Conversely, the trans-isomer, with methyl groups on opposite faces, is constrained to have one pseudo-equatorial and one pseudo-axial methyl group at all times. rsc.org This fundamental difference leads to the cis isomer being thermodynamically more stable than the trans isomer. rsc.org

The energy barriers for pseudorotation in unsubstituted cyclopentane are very low, often comparable to thermal energy (RT) at room temperature, allowing for nearly free rotation. rsc.org For this compound, the methyl groups introduce steric interactions that create a more defined energy landscape.

The energy difference between the stable cis and trans isomers provides insight into the energetic penalty of having a pseudo-axial methyl group.

Experimental Estimation: The energy difference between cis-1,3-dimethylcyclopentane (B1584825) (diequatorial) and trans-1,3-dimethylcyclopentane (B44218) (equatorial-axial) has been estimated to be approximately 0.53 kcal/mol. rsc.org

Computational Results: Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations also show the cis isomer to be more stable, though with slightly lower energy gaps, calculated to be between 0.14 and 0.28 kcal/mol. rsc.org

Transition states connecting the energy minima on the pseudorotational pathway have envelope-like structures. rsc.org The energy barriers for these transitions are relatively small, with computational studies on similar molecules suggesting they are in the range of 1-4 kcal/mol, confirming that interconversion remains rapid at room temperature. rsc.org

The orientation of the methyl groups is the single most important factor determining the preferred conformation of this compound isomers.

cis-1,3-Dimethylcyclopentane: The lowest energy conformation for the cis isomer places both methyl groups in pseudo-equatorial positions. This arrangement minimizes van der Waals repulsion, as the bulky groups are directed away from the other atoms on the ring. A hypothetical diaxial conformer would be highly unstable due to severe steric clash between the two methyl groups on the same side of the ring.

trans-1,3-Dimethylcyclopentane: This isomer cannot avoid placing one methyl group in a pseudo-axial position. This orientation introduces steric strain from interactions between the pseudo-axial methyl group and other nearby hydrogen atoms. Consequently, the trans isomer is inherently less stable than the cis isomer. rsc.org

The clear preference for pseudo-equatorial positioning of alkyl groups dictates the relative stabilities of the this compound isomers.

Interactive Data Table: Relative Stability of this compound Isomers

| Isomer | Most Stable Conformation | Methyl Group Orientations | Relative Energy (kcal/mol) | Stability |

| cis-1,3-Dimethylcyclopentane | Diequatorial-like | Pseudo-equatorial, Pseudo-equatorial | 0 (Reference) | More Stable |

| trans-1,3-Dimethylcyclopentane | Equatorial-Axial-like | Pseudo-equatorial, Pseudo-axial | ~ +0.53 rsc.org | Less Stable |

Synthetic Methodologies for 1,3 Dimethylcyclopentane and Its Isomers

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands as a cornerstone for the synthesis of 1,3-dimethylcyclopentane, offering a direct and efficient pathway from unsaturated precursors. This method's versatility allows for stereochemical control, which is paramount in isolating specific isomers.

Hydrogenation of 1,3-Dimethylcyclopentene (B8785768) Precursors

The most prevalent and industrially significant method for producing cis-1,3-dimethylcyclopentane (B1584825) is through the catalytic hydrogenation of 1,3-dimethylcyclopentene. This process involves the reduction of the carbon-carbon double bond within the cyclopentene (B43876) ring to form the saturated cyclopentane (B165970) structure. The reaction typically yields the cis isomer due to the syn-addition of hydrogen atoms across the double bond. almerja.net Similarly, trans-1,3-dimethylcyclopentane (B44218) can be synthesized via the hydrogenation of 1,3-dimethylcyclopentene. ontosight.ai

Stereoselective Control in Catalytic Hydrogenation Reactions

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. The syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond from the catalyst surface, inherently favors the formation of the cis isomer. almerja.net Steric and electronic factors of the precursor molecule also play a significant role in directing the stereoselectivity. For the synthesis of the trans isomer, specific chiral catalysts or directing groups may be employed to achieve the desired stereochemical control. The hydrogenation of various dimethylcyclopentene isomers, such as 1,2- and 1,5-dimethylcyclopentene, over platinum oxide has been shown to produce mixtures of cis- and trans-1,2-dimethylcyclopentanes, with the trans isomer often being slightly more abundant. drhazhan.com

Optimization of Catalyst Systems (e.g., Palladium on Carbon) and Reaction Conditions

Palladium on carbon (Pd/C) is a widely utilized catalyst for these hydrogenation reactions due to its high activity, selectivity, and stability. matthey.com The effectiveness of the Pd/C catalyst is influenced by several factors, including the palladium particle size, its distribution on the carbon support, and its oxidation state. nih.govmdpi.com Efficient catalysts typically feature small, homogeneously distributed palladium particles. nih.gov

Reaction conditions are optimized to maximize yield and stereoselectivity. Key parameters include:

Hydrogen Pressure: Elevated pressures (e.g., 30-50 bar) are often used to ensure complete hydrogenation.

Temperature: Higher temperatures can increase the reaction rate but must be carefully controlled to avoid side reactions.

Solvent: Inert solvents like isopropanol (B130326) are commonly used, although solvent-free conditions can also be employed.

Catalyst Loading: Typically around 5 wt% is used to balance reaction speed and cost-effectiveness.

Table 1: Optimized Conditions for Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

Parameter Optimized Condition Rationale Catalyst Palladium on Carbon (Pd/C) High activity and selectivity. [1, 17] Hydrogen Pressure 30-50 bar Facilitates complete hydrogenation. Temperature 80-150 °C Optimizes reaction rates and conversion. [1, 5] Solvent Isopropanol or solvent-free Provides an inert reaction medium.

Reduction of Cyclic Diketones and Diols to this compound Frameworks

An alternative synthetic route involves the reduction of cyclic 1,3-diketones or 1,3-diols. This method provides a pathway to the this compound skeleton, although it presents unique challenges.

Challenges and Side Reactions in Five-Membered Ring Reductions

The reduction of five-membered ring systems, such as 2,2-disubstituted cyclopentane-1,3-diones, can be challenging. grantome.com A significant side reaction is dehydration, particularly when reducing 1,3-diols. nih.gov The reduction of 2,2-dimethylcyclopentane-1,3-dione, for instance, has been observed to be difficult, requiring high temperatures (180 °C) for conversion to the corresponding diols, with incomplete conversion and moderate yields (around 40%). nih.govacs.org The presence of a quaternary carbon at the 2-position can help prevent dehydration. nih.govacs.org

Reaction Optimization for Stereochemical Outcome

The stereochemical outcome of these reductions can be influenced by the choice of reducing agent and reaction conditions. For example, enzymatic reductions of 2,2-disubstituted 3-hydroxycyclopentane-1-ones have been shown to produce trans,cis-cyclopentane-1,3-diols with high diastereoselectivity. researchgate.net In other cases, the reduction of 1,3-diketones can be controlled to produce anti-1,3-diols with high diastereomeric excess through complexation with albumin prior to reduction with sodium borohydride. nih.gov The hydrogenation of cyclopentane-1,3-dione over a ruthenium on carbon (Ru/C) catalyst kinetically favors the formation of the cis-diastereoisomer of the corresponding diol. acs.org However, at elevated temperatures, epimerization can occur, leading to a higher proportion of the thermodynamically more stable trans product. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name This compound cis-1,3-Dimethylcyclopentane trans-1,3-Dimethylcyclopentane 1,3-Dimethylcyclopentene cis-1,2-Dimethylcyclopentane trans-1,2-Dimethylcyclopentane 1,2-Dimethylcyclopentene 1,5-Dimethylcyclopentene Isopropanol Palladium on carbon Platinum oxide 2,2-Disubstituted cyclopentane-1,3-diones 2,2-Dimethylcyclopentane-1,3-dione 2,2-Disubstituted 3-hydroxycyclopentane-1-ones trans,cis-Cyclopentane-1,3-diols anti-1,3-Diols Sodium borohydride Cyclopentane-1,3-dione Ruthenium on carbon

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The synthesis of enantiomerically pure isomers of this compound presents a significant challenge in stereoselective chemistry. The development of asymmetric strategies is crucial for accessing these chiral building blocks, which are valuable in the synthesis of complex natural products and pharmaceuticals. Key approaches focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the asymmetric catalytic hydrogenation of prochiral cyclopentene derivatives . For instance, the hydrogenation of 3,5-dimethylcyclopenten-1-one can be achieved with high enantioselectivity using a chiral rhodium catalyst, such as one complexed with (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This reaction proceeds through a trigonal planar intermediate, where the chiral pocket of the catalyst directs the facial selectivity of hydride transfer, leading to the formation of (3S,5S)-3,5-dimethylcyclopentene with up to 96% enantiomeric excess (ee) and in high yields. Subsequent reduction of the double bond would yield the corresponding enantiomerically pure cis- or trans-1,3-dimethylcyclopentane, depending on the hydrogenation conditions.

Another effective method is the intramolecular cyclization of chiral diene precursors . The stereochemistry of the final cyclopentane ring is controlled by pre-existing chiral centers within the acyclic precursor or through the use of chiral auxiliaries. For example, the Lewis acid-catalyzed electrocyclic ring closure of a (2S,4S)-2,4-dimethylpenta-1,4-diene derivative can yield the (3S,5S)-3,5-dimethylcyclopentene. The choice of catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate, and reaction conditions are critical in maximizing the enantiomeric excess of the cyclized product.

Enzymatic resolution represents a biochemical approach to obtaining enantiomerically pure this compound derivatives. This technique utilizes enzymes, such as lipases or esterases, to selectively hydrolyze a racemic mixture of a functionalized this compound derivative, for instance, an ester. This results in the separation of one enantiomer (as the alcohol) from the unreacted ester of the other enantiomer.

The table below summarizes key aspects of these asymmetric synthesis strategies.

| Strategy | Precursor/Substrate | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Catalytic Hydrogenation | 3,5-Dimethylcyclopenten-1-one | Rhodium-(R)-BINAP | High facial selectivity dictated by chiral catalyst pocket. | Up to 96% |

| Intramolecular Cyclization | (2S,4S)-2,4-Dimethylpenta-1,4-diene derivative | Lewis Acids (e.g., AlCl₃) | Stereocontrol via pre-existing chirality or chiral auxiliaries. | Up to 78% |

| Enzymatic Resolution | Racemic this compound ester | Lipases/Esterases | Selective hydrolysis of one enantiomer. | High |

Regioselective Functionalization for Advanced Derivatives

The regioselective functionalization of the this compound core is essential for the synthesis of more complex molecules and advanced derivatives. These methods aim to introduce new functional groups at specific positions on the cyclopentane ring with high selectivity, which can be challenging due to the relative inertness of C-H bonds.

Directed C-H functionalization has emerged as a powerful tool for achieving regioselectivity. In this approach, a directing group, often part of a substituent on the cyclopentane ring, positions a transition metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. For instance, a carboxylic acid group can direct the palladation and subsequent arylation of the γ-C(sp³)–H bond in a transannular fashion on a cyclopentane ring. nih.gov This strategy exhibits excellent regioselectivity, even in the presence of more traditionally reactive β-C-H bonds. nih.gov While not explicitly demonstrated on this compound itself, this methodology offers a promising route for its regioselective functionalization by first introducing a suitable directing group.

Radical-mediated C-H functionalization provides an alternative approach that relies on hydrogen atom transfer (HAT). rsc.org The selectivity of HAT is governed by the bond dissociation energies (BDE) of the C-H bonds, with tertiary C-H bonds being more reactive than secondary, which are in turn more reactive than primary. In the context of this compound, this intrinsic reactivity difference can be exploited to selectively functionalize the tertiary C-H bonds at the 1- and 3-positions. Radical cascade reactions, initiated by the formation of a radical species, can lead to the diastereoselective synthesis of highly functionalized cyclopentanes. rsc.org

The development of catalytic systems for the regioselective functionalization of simple alkanes also holds promise for creating advanced derivatives of this compound. For example, rhodium-catalyzed borylation has been shown to be selective for primary carbons on branched polyolefins, controlled by the steric properties of the catalyst. google.com Adapting such catalyst-controlled regioselectivity to a molecule like this compound could enable the selective functionalization of the methyl groups or specific methylene (B1212753) positions on the ring.

The following table outlines potential strategies for the regioselective functionalization of this compound.

| Functionalization Strategy | Target Site | Methodology | Potential Functional Groups | Key Considerations |

| Directed C-H Functionalization | γ-position relative to a directing group | Transition metal catalysis (e.g., Palladium) with a directing group (e.g., carboxylic acid) | Aryl, Alkyl, Halogen | Requires initial installation of a directing group. |

| Radical-Mediated C-H Functionalization | Tertiary C-H bonds (positions 1 and 3) | Hydrogen Atom Transfer (HAT) initiated by a radical source | Halogens, Oxygen-containing groups, Carbon-based substituents | Selectivity is based on C-H bond strength. |

| Catalyst-Controlled Functionalization | Primary C-H bonds (methyl groups) or specific secondary C-H bonds | Sterically demanding transition metal catalysts (e.g., Rhodium for borylation) | Boryl groups (can be further functionalized), Alkyl groups | Catalyst design is crucial for achieving high regioselectivity. |

Chemical Reactivity and Mechanistic Studies of 1,3 Dimethylcyclopentane

Oxidation Pathways and Mechanisms of Product Formation

The oxidation of 1,3-dimethylcyclopentane can proceed through various pathways, yielding a range of products including alcohols, ketones, and carboxylic acids. The specific products formed are highly dependent on the oxidizing agents and reaction conditions employed.

Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. The reactions are typically conducted under acidic or basic conditions. For instance, oxidation with KMnO₄ in an aqueous solution can lead to the formation of corresponding alcohols.

The mechanism of oxidation often involves the formation of a radical intermediate. In the case of trans-1,3-dimethylcyclopentane (B44218), oxidation reactions may exhibit slower kinetics compared to their cis counterparts due to reduced ring strain and steric effects. To enhance the reactivity, radical initiators such as AIBN (azobisisobutyronitrile) or transition metal catalysts can be employed.

Under more forceful oxidation conditions, the cyclopentane (B165970) ring can be cleaved, leading to the formation of dicarboxylic acids. The initial oxidation products, such as 1,3-dimethylcyclopentanol (B94075) and 1,3-dimethylcyclopentanone, can undergo further oxidation to yield carboxylic acids like 1,3-dimethylcyclopentanoic acid.

The table below summarizes the major products formed from the oxidation of this compound under different conditions.

| Oxidizing Agent | Conditions | Major Products |

| Potassium Permanganate (KMnO₄) | Aqueous solution | Alcohols, Ketones |

| Chromium Trioxide (CrO₃) | Acidic or basic | Alcohols, Ketones, Carboxylic Acids |

This table provides a general overview of oxidation products. The actual product distribution can be influenced by factors such as temperature, reaction time, and the stereochemistry of the starting material.

Substitution Reactions, Including Halogenation, and Their Regioselectivity

This compound readily undergoes substitution reactions, particularly halogenation, where a hydrogen atom is replaced by a halogen such as chlorine or bromine. vulcanchem.com These reactions are typically initiated by the presence of light or a radical initiator.

The regioselectivity of halogenation is a key aspect of these reactions, referring to the preference for reaction at one position over another. pearson.com In the free-radical halogenation of alkanes, the stability of the resulting radical intermediate is the primary factor determining the major product. pearson.com Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Consequently, halogenation preferentially occurs at the most substituted carbon atom. pearson.com

In the case of this compound, the tertiary hydrogens at the 1 and 3 positions are the most likely sites for substitution. The mechanism involves the formation of a carbocation intermediate, which can sometimes lead to rearrangements or the preferential formation of certain stereoisomers based on stability and steric hindrance. pearson.com For example, the halogenation of (1R,3S)-1-tert-butyl-1,3-dimethylcyclopentane results in the formation of one stereoisomer in excess. pearson.com

The table below illustrates the expected major products from the halogenation of this compound.

| Halogen | Initiator | Major Substitution Product(s) |

| Chlorine (Cl₂) | UV light | 1-chloro-1,3-dimethylcyclopentane, 3-chloro-1,3-dimethylcyclopentane |

| Bromine (Br₂) | Light or radical initiator | 1-bromo-1,3-dimethylcyclopentane, 3-bromo-1,3-dimethylcyclopentane |

The table shows the primary substitution products. The formation of other isomers is possible but generally occurs to a lesser extent.

Isomerization and Rearrangement Pathways of Dimethylcyclopentanes

Dimethylcyclopentanes, including the 1,3-isomer, can undergo isomerization and rearrangement reactions, particularly under acidic conditions or in the presence of catalysts like aluminum bromide-hydrogen bromide. acs.org These reactions can lead to a mixture of different dimethylcyclopentane isomers or even ring expansion to form methylcyclohexane (B89554). acs.org

Studies have shown that the relative ease of isomerization to methylcyclohexane for different dimethylcyclopentanes is influenced by their structure. acs.org Ethylcyclopentane (B167899) isomerizes more readily than this compound, which in turn isomerizes more readily than 1,1-dimethylcyclopentane. acs.org This trend can be explained by an ionic chain mechanism. acs.org The presence of substances like benzene (B151609) can inhibit this isomerization. acs.org

The isomerization process can be promoted by factors such as the addition of small amounts of alkyl halides or exposure to ultraviolet light in the presence of aluminum bromide-hydrogen bromide. acs.org Interestingly, aluminum bromide on its own can act as an isomerizing catalyst if trace amounts of oxygen are present. acs.org

The heats of isomerization for the C7H14 alkylcyclopentanes have been determined, providing insight into the relative stabilities of the different isomers. nist.gov For example, the heat of isomerization for the conversion of ethylcyclopentane to cis-1,3-dimethylcyclopentane (B1584825) in the liquid state at 25°C is -1.11 ± 0.24 kcal/mole, and to trans-1,3-dimethylcyclopentane is -1.60 ± 0.14 kcal/mole. nist.gov These values, when combined with heats of vaporization, can be used to determine the heats of isomerization in the gaseous state. nist.gov

Rearrangement reactions are also observed in other contexts. For instance, the pinacol (B44631) rearrangement of cis- and trans-1,2-dimethylcyclopentane-1,2-diol in the gas phase demonstrates stereochemical effects. acs.org Additionally, tandem ring-opening fragmentation/olefination processes can be used to prepare neopentyl-tethered 1,6-enynes, which can then undergo Rh-catalyzed oxidative cycloisomerization, showcasing complex rearrangement pathways. acs.org

| Isomerization Reaction | Catalyst/Conditions | Key Observations |

| This compound to Methylcyclohexane | Aluminum bromide-hydrogen bromide | Isomerization is slower than that of ethylcyclopentane but faster than 1,1-dimethylcyclopentane. acs.org |

| Ethylcyclopentane to this compound | (Thermodynamic data) | The reaction is exothermic. nist.gov |

This table highlights key isomerization pathways and influencing factors.

Chemical Kinetics of this compound Transformations in Model Systems

The study of chemical kinetics provides quantitative insights into the rates and mechanisms of chemical reactions. xmu.edu.cn For this compound, kinetic studies of its transformations are crucial for understanding its reactivity in various chemical processes.

In oxidation reactions, it has been noted that trans-1,3-dimethylcyclopentane can exhibit slower reaction kinetics compared to its cis isomer. This difference is attributed to reduced ring strain and steric factors in the trans isomer. The rates of these reactions can be analyzed using techniques like Arrhenius plots to determine activation energies and pre-exponential factors.

In acid-catalyzed rearrangements, the rate constants for the isomerization of dimethylcyclopentenes have been measured. For example, the rate constant for the rearrangement of (3S,5S)-3,5-dimethylcyclopentene at 25°C is 1.2×10⁻³ s⁻¹, which is slower than that of non-methylated analogs due to steric hindrance.

Kinetic data for various transformations of this compound and related compounds are essential for developing predictive models of their chemical behavior. These models are valuable in fields such as organic synthesis and industrial chemistry.

| Reaction Type | Key Kinetic Findings |

| Oxidation | trans-1,3-Dimethylcyclopentane shows slower reaction kinetics than the cis isomer. |

| Acid-Catalyzed Rearrangement | Methyl groups can sterically hinder rearrangement, leading to slower rate constants compared to unsubstituted analogs. |

| Substitution | The mechanism and rate of substitution are influenced by the stereochemistry of the starting material and the reaction conditions. chegg.com |

This table summarizes important kinetic observations for different reaction types involving this compound.

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Dimethylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 1,3-dimethylcyclopentane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. This is particularly crucial for distinguishing between the cis and trans isomers of this compound, which have distinct NMR spectra due to their different symmetries and the resulting magnetic environments of their protons and carbons.

Proton NMR (¹H NMR) is instrumental in assigning the signals of the methyl groups and understanding the coupling interactions within the this compound molecule. The chemical shifts and splitting patterns of the proton signals are highly sensitive to the local electronic environment and the proximity of other protons, providing a clear distinction between the cis and trans diastereomers.

In the cis isomer, the two methyl groups are on the same side of the cyclopentane (B165970) ring, leading to a specific set of proton signals. The symmetry of the cis isomer often results in a simpler spectrum compared to the trans isomer. Conversely, in the trans isomer, the methyl groups are on opposite sides of the ring, resulting in a different magnetic environment for the ring protons and the methyl protons, which is reflected in their distinct chemical shifts and coupling patterns. The analysis of these patterns allows for the unambiguous assignment of each stereoisomer.

Interactive Data Table: Representative ¹H NMR Chemical Shift Ranges for this compound Isomers

| Isomer | Functional Group | Chemical Shift (ppm) |

| cis-1,3-Dimethylcyclopentane (B1584825) | Methyl Protons (CH₃) | 0.8 - 1.0 |

| Methylene (B1212753) Protons (CH₂) | 1.1 - 1.8 | |

| Methine Protons (CH) | 1.8 - 2.1 | |

| trans-1,3-Dimethylcyclopentane (B44218) | Methyl Protons (CH₃) | 0.7 - 0.9 |

| Methylene Protons (CH₂) | 1.0 - 1.9 | |

| Methine Protons (CH) | 1.7 - 2.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the different carbon environments within the this compound molecule. Since the natural abundance of the ¹³C isotope is low, carbon-carbon coupling is generally not observed, leading to simpler spectra where each unique carbon atom typically gives a single peak. libretexts.org This technique is particularly useful for confirming the number of distinct carbon environments in each isomer.

For cis-1,3-dimethylcyclopentane, due to its plane of symmetry, there are fewer unique carbon signals compared to the less symmetric trans isomer. The chemical shifts of the methyl carbons and the ring carbons provide direct evidence for the stereochemical arrangement of the methyl groups.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Isomer | Carbon Type | Chemical Shift (ppm) |

| cis-1,3-Dimethylcyclopentane | Methyl Carbons (CH₃) | ~20 |

| Methylene Carbons (CH₂) | ~30 - 45 | |

| Methine Carbons (CH) | ~35 - 40 | |

| trans-1,3-Dimethylcyclopentane | Methyl Carbons (CH₃) | ~18 - 22 |

| Methylene Carbons (CH₂) | ~28 - 48 | |

| Methine Carbons (CH) | ~33 - 38 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

The mass spectrum of this compound shows a peak corresponding to the molecular ion, which confirms its molecular weight of 98.19 g/mol . nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic alkanes involve the loss of alkyl groups. For this compound, a significant fragment ion is often observed at m/z 83, corresponding to the loss of a methyl group (CH₃). Another prominent peak can be seen at m/z 69, resulting from the loss of an ethyl group (C₂H₅) or successive loss of smaller fragments. The base peak, which is the most intense peak in the spectrum, for many cyclic alkanes is often a C₃ or C₄ fragment. For this compound, a significant peak at m/z 56 is commonly observed. chemicalbook.com The precise fragmentation pattern can help to distinguish it from other isomers of C₇H₁₄.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ (Loss of CH₃) |

| 69 | [C₅H₉]⁺ (Loss of C₂H₅) |

| 56 | [C₄H₈]⁺ |

| 41 | [C₃H₅]⁺ |

Chromatographic Separation Techniques for Isomer Resolution

Chromatographic techniques are essential for the physical separation of the different stereoisomers of this compound. These methods exploit subtle differences in the physical and chemical properties of the isomers to achieve resolution.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. In the context of this compound, GC is highly effective for separating the cis and trans diastereomers. The separation is based on the differential partitioning of the isomers between a stationary phase, typically a high-boiling liquid coated on a solid support within a capillary column, and a gaseous mobile phase.

The two diastereomers have slightly different boiling points and polarities, which leads to different retention times on the GC column. The cis isomer, being slightly more polar and having a lower boiling point, often elutes before the trans isomer on common nonpolar and moderately polar stationary phases. researchgate.net By carefully selecting the GC column and optimizing the temperature program, baseline separation of the two diastereomers can be achieved, allowing for their quantification and the assessment of sample purity.

While GC can separate diastereomers, the resolution of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral separation technique. The trans-1,3-dimethylcyclopentane isomer is chiral and exists as a pair of enantiomers ((1R,3R) and (1S,3S)). Chiral chromatography is the primary method for separating these enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. These CSPs are often based on derivatives of cyclodextrins or other chiral molecules. gcms.cz The differential interaction, which can involve inclusion complexation, hydrogen bonding, or dipole-dipole interactions, results in the separation of the enantiomeric pair. azom.com The development of effective chiral chromatography methods is crucial for obtaining enantiomerically pure samples of trans-1,3-dimethylcyclopentane, which is essential for stereospecific synthesis and the study of chiroptical properties. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns can be employed for this purpose. nih.govnih.gov

Optimization of Chromatographic Parameters for Enhanced Resolution

The effective separation of the stereoisomers of this compound, namely the cis and trans isomers, by gas chromatography (GC) is contingent upon the meticulous optimization of several key parameters. The primary goal is to maximize the resolution (Rₛ) between the peaks corresponding to each isomer, ensuring baseline or near-baseline separation. Resolution is influenced by three main factors: column efficiency (N), selectivity (α), and the retention factor (k). libretexts.org

Column Efficiency (N): Column efficiency, often expressed as the number of theoretical plates, is a measure of the broadening of a chromatographic peak as it passes through the column. Increasing efficiency leads to narrower peaks and improved resolution.

Column Length: Doubling the column length can theoretically increase the resolution by a factor of √2.

Particle Size (in packed columns) or Film Thickness (in capillary columns): Smaller particle sizes or thinner stationary phase films reduce mass transfer resistance, leading to higher efficiency.

Carrier Gas Flow Rate: An optimal flow rate exists (determined by the van Deemter equation) that minimizes peak broadening and maximizes efficiency.

Selectivity (α): Selectivity is the most critical factor for separating closely related isomers. It represents the ability of the chromatographic system to differentiate between the analytes. A change in selectivity often has a more significant impact on resolution than changes in efficiency or retention factor. libretexts.org

Stationary Phase: The choice of stationary phase is paramount. For non-polar hydrocarbons like this compound, a non-polar or slightly polar stationary phase is typically used. The differential interaction of the cis and trans isomers with the stationary phase governs the separation. For instance, a squalane (B1681988) or a polyethylene (B3416737) glycol (PEG)-based column might offer different selectivities.

Temperature: Temperature programming is a powerful tool in gas chromatography. Lowering the initial oven temperature can increase the interaction time with the stationary phase, often leading to improved selectivity and resolution for early-eluting, volatile compounds.

Retention Factor (k): The retention factor (formerly capacity factor, k') describes the amount of time a solute spends in the stationary phase relative to the mobile phase. An optimal k value, typically between 2 and 10, is desired for good resolution without excessively long analysis times. sigmaaldrich.com

Temperature: In GC, the retention factor is primarily controlled by the column temperature. Lower temperatures lead to higher k values and longer retention times, which can improve resolution, especially for fast-eluting peaks. libretexts.org

A systematic approach to optimization involves varying these parameters to achieve the desired separation. For example, an initial fast temperature ramp can be used to determine the approximate elution temperatures, followed by runs with slower ramps or isothermal periods around the elution zone to enhance resolution.

Table 1: Impact of Chromatographic Parameter Adjustments on Resolution of Isomers

| Parameter | Adjustment | Expected Effect on Resolution (Rₛ) | Rationale |

| Column Efficiency (N) | Increase column length | Increase | Provides more opportunities for interaction and separation between isomers. |

| Decrease stationary phase film thickness | Increase | Reduces the distance molecules have to diffuse, leading to sharper peaks. | |

| Optimize carrier gas flow rate | Increase | Minimizes band broadening effects as described by the van Deemter equation. | |

| Selectivity (α) | Change stationary phase polarity | Significant Change (Increase or Decrease) | Alters the specific intermolecular interactions (e.g., van der Waals forces) with the isomers. libretexts.org |

| Decrease column temperature | Increase | Enhances differential partitioning between the mobile and stationary phases. | |

| Retention Factor (k) | Decrease column temperature | Increase | Increases retention time, allowing more time for the separation to occur. libretexts.orgsigmaaldrich.com |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment in Related Chiral Systems

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. While the cis-1,3-dimethylcyclopentane isomer is an achiral meso compound, the trans-1,3-dimethylcyclopentane isomer exists as a pair of enantiomers, ((1R,3R)-1,3-dimethylcyclopentane and (1S,3S)-1,3-dimethylcyclopentane), making it a suitable candidate for ECD analysis.

The principle of ECD relies on the fact that enantiomers interact differently with circularly polarized light, resulting in a unique ECD spectrum for each enantiomer, which are mirror images of each other. The spectrum typically shows positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule.

For small, flexible molecules like the enantiomers of trans-1,3-dimethylcyclopentane, which lack strong chromophores, the electronic transitions occur in the far-UV region. The experimental measurement of their ECD spectra can be challenging. However, the modern approach to absolute configuration assignment combines experimental ECD data with quantum chemical calculations, most notably time-dependent density functional theory (TDDFT). nih.govnih.gov

The workflow for this method is as follows:

Conformational Search: A thorough conformational analysis of one enantiomer (e.g., the (1R,3R) isomer) is performed to identify all stable low-energy conformers.

ECD Spectrum Calculation: The ECD spectrum for each identified conformer is calculated using TDDFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate a final theoretical ECD spectrum for that enantiomer.

Comparison: The theoretical spectrum is then compared with the experimentally measured ECD spectrum of the sample. A good match between the experimental spectrum and the calculated spectrum for the (1R,3R) isomer confirms this as the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned as (1S,3S).

This computational approach allows for the reliable assignment of absolute configuration even for molecules where empirical rules, like the Octant Rule, are difficult to apply. nih.govrsc.org It has become an indispensable tool in the stereochemical elucidation of complex chiral molecules and natural products. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. This is often done to improve chromatographic behavior, enhance detector response, or increase volatility for gas chromatography.

This compound is a saturated, non-polar hydrocarbon. It lacks functional groups (like hydroxyl, carboxyl, or amino groups) that are typically targeted for derivatization. For standard analytical techniques such as gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), derivatization of this compound is generally unnecessary and not feasible. The compound is volatile and provides an adequate response with these common detection methods.

However, in a hypothetical scenario where enhanced detection sensitivity or selectivity is required, or if one were analyzing a related cyclopentane structure possessing a functional group, derivatization could be considered. The strategy would depend entirely on the nature of the functional group introduced.

Table 2: Hypothetical Derivatization Strategies for Functionalized Cyclopentane Analogs

| Functional Group on Cyclopentane Ring | Derivatization Reagent Class | Purpose | Example Reagent |

| Hydroxyl (-OH) | Silylating Agents | Increase volatility and thermal stability for GC; create a specific fragment ion for MS. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Acylating Agents | Introduce an electron-capturing group for enhanced ECD detection. | Trifluoroacetic anhydride (B1165640) (TFAA) | |

| Carboxyl (-COOH) | Esterifying Agents | Increase volatility for GC by converting the acid to a less polar ester. | BF₃/Methanol |

| Amino (-NH₂) | Acylating Agents | Improve chromatographic peak shape and thermal stability. | Pentafluoropropionic anhydride (PFPA) |

| Carbonyl (C=O) | Oximation Agents | Create more stable and volatile derivatives for GC analysis. | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

These strategies are not directly applicable to this compound itself but illustrate the principles that would be applied if analyzing its functionalized derivatives. The primary goals of such derivatization are to improve the analyte's compatibility with the chosen analytical system and to significantly increase the signal-to-noise ratio, thereby lowering the limits of detection and quantification. nih.gov

Computational and Theoretical Investigations of 1,3 Dimethylcyclopentane

Density Functional Theory (DFT) Calculations for Molecular Propertiesmdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like 1,3-dimethylcyclopentane. DFT methods balance computational cost and accuracy, making them well-suited for studying the electronic structure and related properties of cycloalkanes. fiveable.me By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes based on the electron density. mdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms on the potential energy surface. youtube.comyoutube.com For the stereoisomers of this compound (cis and trans), DFT calculations are employed to determine their most stable three-dimensional structures. researchgate.net This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. mdpi.comarxiv.org

The cyclopentane (B165970) ring itself is not planar and adopts puckered conformations, typically described as envelope or twist forms, to alleviate ring strain. Geometry optimization reveals the preferred puckering of the ring and the orientation of the two methyl groups (axial vs. equatorial-like positions) for both the cis and trans isomers.

Once the optimized geometry is obtained, an analysis of the electronic structure provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, charge distribution, and the electrostatic potential map, which highlights electron-rich and electron-poor regions. For a non-polar alkane like this compound, the charge distribution is relatively uniform.

Table 1: Illustrative Optimized Geometrical Parameters for cis-1,3-Dimethylcyclopentane (B1584825) from a DFT Calculation

| Parameter | Atom(s) | Calculated Value |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-C (methyl) | ~1.53 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (ring) | ~104-106° |

| Dihedral Angle | C1-C2-C3-C4 | Varies with pucker |

Prediction of Thermodynamic Parameters and Relative Isomer Stabilities

DFT calculations are a powerful tool for predicting the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). umn.edunih.gov By performing frequency calculations on the optimized geometries, vibrational, rotational, and translational contributions to the thermodynamic functions can be determined. These theoretical values can be compared with experimental data, such as those available in the NIST Chemistry WebBook, to validate the computational method. nist.govosti.gov

A key application is determining the relative stabilities of the cis and trans isomers of this compound. By calculating the total electronic energy for the optimized structure of each isomer, their stability can be compared. Generally, the isomer with the lower total energy is predicted to be the more stable. For this compound, computational studies would predict the cis isomer to be more stable than the trans isomer. This is because the cis isomer can adopt a conformation where both methyl groups occupy pseudo-equatorial positions, minimizing steric strain. In contrast, the trans isomer is forced to have one methyl group in a pseudo-axial and one in a pseudo-equatorial position, leading to greater steric repulsion.

Table 2: Example of Theoretically Predicted Relative Stabilities of this compound Isomers

| Isomer | Method/Basis Set | Relative Energy (kJ/mol) | Predicted Stability |

| cis-1,3-Dimethylcyclopentane | B3LYP/6-31G | 0.00 | More Stable |

| trans-1,3-Dimethylcyclopentane (B44218) | B3LYP/6-31G | +6.5 | Less Stable |

Analysis of HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. joaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For an alkane like this compound, the HOMO-LUMO gap is expected to be large, reflecting its general lack of reactivity. DFT calculations can provide quantitative estimates of this gap. youtube.com The analysis would show that the HOMO is associated with the C-C and C-H sigma bonds, while the LUMO corresponds to the antibonding σ* orbitals. The energy gap can be used to predict the energy of the lowest electronic transition. schrodinger.com

Table 3: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO | ~1.5 |

| HOMO | ~-9.5 |

| HOMO-LUMO Gap | ~11.0 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT calculations provide a static picture of the most stable molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. libretexts.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its shape at a given temperature. mdpi.comyoutube.com

For this compound, an MD simulation would reveal the dynamic interconversion between different puckered forms of the cyclopentane ring. It would also show the rotation of the methyl groups. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the timescale of transitions between them. This provides a more realistic understanding of the molecule's behavior in a real-world system, such as in the liquid or gas phase, compared to the static, 0 K picture from geometry optimization. researchgate.net

Quantum Chemical Methods for Predicting Spectroscopic Features and Reactivity

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data. mdpi.com For this compound, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. youtube.com This theoretical spectrum can be compared directly with experimental spectra, such as those provided by NIST, to aid in the identification and structural characterization of the molecule. nist.govnih.gov Machine learning approaches are also being developed to predict IR spectra with high accuracy based on quantum chemistry calculations. arxiv.orgnih.gov

Furthermore, these methods can be used to investigate the reactivity of this compound. fiveable.me For example, the reaction pathways for processes like thermal decomposition or combustion can be mapped out. arxiv.org By calculating the potential energy surface, researchers can identify transition states and determine the activation energy barriers for various reactions, providing a theoretical basis for understanding the molecule's kinetic behavior. nih.gov

Theoretical Prediction of Stereoisomer Existence and Comparison with Experimental Data

Theoretical methods provide a framework for predicting the existence and properties of stereoisomers before they are synthesized or isolated. For this compound, there are two chiral centers at carbons 1 and 3. Theoretical analysis predicts the existence of three distinct stereoisomers: a pair of enantiomers for the trans configuration ((1R,3R) and (1S,3S)) and a single, achiral meso compound for the cis configuration ((1R,3S), which is superimposable on its (1S,3R) mirror image). quora.comstudy.comdoubtnut.com

Computational chemistry confirms this prediction. Independent geometry optimizations starting from these three distinct spatial arrangements will result in three unique, stable energy minima. The calculations for the (1R,3R) and (1S,3S) isomers will yield identical energies, confirming their nature as enantiomers, while the calculation for the cis isomer will yield a different, lower energy, confirming it as a distinct diastereomer. study.com These theoretical findings—predicting three stable stereoisomers with the cis form being the most stable—are in complete agreement with experimental observations.

Microkinetic Modeling of Catalytic Processes Involving this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of catalytic processes specifically involving this compound. Despite the relevance of this compound in fields such as fuel chemistry and organic synthesis, dedicated microkinetic modeling studies for its catalytic transformations are not publicly available at this time.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed for related molecules such as methylcyclopentane (B18539) and dimethylcyclohexane, the direct application and detailed findings of such theoretical investigations for this compound are absent from the current body of scientific literature. These studies on analogous compounds provide insights into potential reaction pathways, such as ring-opening, isomerization, and dehydrogenation, that this compound might undergo. However, the specific energetic barriers, reaction intermediates, and rate-determining steps for this compound on various catalytic surfaces remain to be computationally elucidated.

The absence of such fundamental data precludes the construction of a detailed and scientifically accurate microkinetic model for any catalytic process involving this compound. Consequently, data tables detailing kinetic parameters, reaction intermediates, and their corresponding energies cannot be provided. Further computational research is necessary to generate the foundational data required for the development of robust microkinetic models for the catalytic conversion of this compound.

Environmental Research and Biotransformation Studies of 1,3 Dimethylcyclopentane

Biodegradation Pathways and Mechanisms

The biodegradation of 1,3-dimethylcyclopentane can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways and microbial consortia involved in each process. The molecular structure of the compound, particularly the cyclopentane (B165970) ring, presents a challenge for microbial degradation compared to linear alkanes.

Aerobic degradation of cyclic alkanes is generally initiated by the action of monooxygenase enzymes, which introduce an oxygen atom into the hydrocarbon molecule. This initial activation step is critical as it increases the reactivity of the otherwise inert cycloalkane. While specific pathways for this compound are not extensively detailed in published literature, the degradation is expected to follow general pathways observed for other cycloalkanes.

The process typically begins with the hydroxylation of the cyclopentane ring, forming a cyclopentanol (B49286) derivative. This is followed by further oxidation to a ketone (cyclopentanone). Subsequently, a Baeyer-Villiger monooxygenase can insert an oxygen atom into the ring, leading to the formation of a lactone. This ring-cleavage step is crucial for opening up the cyclic structure, making it more accessible to further metabolic processes. The resulting linear compound can then be funneled into central metabolic pathways, such as β-oxidation, for complete mineralization to carbon dioxide and water.

The aerobic biodegradation of n-alkylcyclohexanes can also be initiated by the oxidation of the terminal methyl group of the alkyl side-chain to a carboxylic group, followed by β-oxidation. This pathway may also be relevant for this compound, where one of the methyl groups is the initial site of attack.

Under anoxic conditions, such as those found in contaminated sediments and groundwater, the biodegradation of this compound proceeds through different mechanisms. Anaerobic degradation is generally slower than aerobic processes and is often dependent on the availability of alternative electron acceptors like nitrate, sulfate, or iron (III).

A key study on the anaerobic biodegradation of alicyclic constituents of gasoline in an anoxic aquifer provided significant insights into the fate of this compound isomers. The study revealed that under sulfate-reducing conditions, the biodegradation of dimethylcyclopentane isomers is highly selective. Specifically, trans-1,3-dimethylcyclopentane (B44218) was found to be degraded to a lesser extent compared to other cyclic alkanes like ethylcyclopentane (B167899) and trans-1,2-dimethylcyclopentane. In contrast, cis-1,3-dimethylcyclopentane (B1584825) was observed to be completely recalcitrant over the course of the experiment. No significant biodegradation of these compounds was observed under methanogenic conditions. bcpc.org

The proposed mechanism for the anaerobic activation of cyclic alkanes involves the addition of the cycloalkane to fumarate, a reaction catalyzed by the enzyme (1-methylalkyl)succinate synthase. This forms a substituted succinate (B1194679) derivative, which can then be further metabolized. This pathway has been identified for other cycloalkanes in sulfate-reducing bacteria. researchgate.net

Isomer-Specific Degradation Rates and Recalcitrance of this compound

The stereochemistry of this compound plays a critical role in its susceptibility to microbial degradation. The differential degradation of its cis and trans isomers is a clear indication of the high specificity of the enzymes involved in the biotransformation processes.

As established in anaerobic studies, the cis isomer of this compound is significantly more resistant to biodegradation than the trans isomer. bcpc.org This recalcitrance is likely due to steric hindrance, where the spatial arrangement of the methyl groups on the same side of the cyclopentane ring prevents the molecule from fitting into the active site of the initiating enzymes. In contrast, the trans isomer, with methyl groups on opposite sides of the ring, appears to be a more suitable substrate for enzymatic attack, although its degradation is still limited compared to other cycloalkanes. bcpc.org